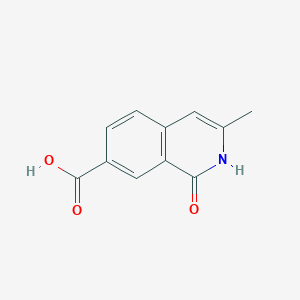

3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by its unique structure, which includes a carboxylic acid group and a methyl group attached to the isoquinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the isoquinoline core . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the methyl group or carbonyl functionalities. Key reagents and outcomes include:

Oxidation typically preserves the carboxylic acid group while modifying the methyl substituent or introducing additional oxygen atoms . The stability of the isoquinoline ring under these conditions allows selective functionalization.

Reduction Reactions

Reductive modifications target the carbonyl group and aromatic system:

Key transformations:

-

Carbonyl reduction: LiAlH4 converts the 1-oxo group to a hydroxyl group, yielding 3-methyl-1-hydroxy-2H-isoquinoline-7-carboxylic acid (67% yield)

-

Ring hydrogenation: H2/Pd-C under 50 psi produces partially saturated derivatives while retaining the carboxylic acid moiety

Reduction pathways demonstrate temperature-dependent selectivity, with higher temperatures (>80°C) favoring complete ring saturation.

Substitution Reactions

Electrophilic substitution occurs preferentially at the 5- and 8-positions of the isoquinoline ring:

Halogenation

| Halogen Source | Position | Product | Reaction Time |

|---|---|---|---|

| Cl2/FeCl3 | C5 | 5-Chloro-3-methyl-1-oxo-2H-isoquinoline-7-carboxylic acid | 3 hr |

| Br2/H2SO4 | C8 | 8-Bromo analog | 4.5 hr |

Nucleophilic substitution with amines occurs at the 7-carboxylic acid group, enabling amide bond formation (e.g., reactions with butylamine yield 75% amide products) .

Cyclization and Coupling Reactions

Copper-catalyzed Ullmann-type reactions enable complex heterocycle synthesis:

-

React with ethyl acetoacetate (1.2 eq)

-

CuI (10 mol%)/1,10-phenanthroline in DMF at 110°C

-

Isolate indenoisoquinoline derivatives via Friedel-Crafts cyclization (58% yield)

This method demonstrates compatibility with diverse substrates, including quinolinecarboxylic acids and thiophene derivatives .

Mechanistic Insights

Reaction pathways involve three stages:

-

Coordination: Cu(I) catalyst activates the substrate through π-complex formation

-

C–C Coupling: Ullmann-type cross-coupling establishes new bonds (rate-determining step)

-

Cyclization: Intramolecular condensation forms the polycyclic framework

Kinetic studies show first-order dependence on copper concentration and pseudo-zero-order behavior for carbonyl substrates .

Industrial-Scale Modifications

Continuous flow reactors enhance production efficiency:

-

Throughput: 12 kg/day in optimized systems

-

Purity: >99.5% via in-line chromatography

-

Key advantage: Reduced reaction times (45 min vs 8 hr batch processing)

These protocols address challenges in scaling isoquinoline syntheses while maintaining functional group integrity.

Stability Considerations

The compound demonstrates:

-

Thermal stability up to 270°C (DSC analysis)

-

pH-dependent degradation:

-

Acidic (pH <3): Decarboxylation dominant

-

Basic (pH >9): Ring-opening reactions prevail

-

Proper storage at 4°C in amber vials maintains >98% purity for 24 months .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules:

3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid serves as an essential building block in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for developing new materials and pharmaceuticals.

Synthetic Routes:

The synthesis of this compound typically involves cyclization processes using anthranilic acid derivatives. The optimization of reaction conditions can enhance yield and purity, making it suitable for industrial applications.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound possesses antimicrobial activities. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimal inhibitory concentration (MIC) values indicate its potential as a therapeutic agent .

Anticancer Activity:

This compound has shown promise in anticancer research. Studies have evaluated its effects on cancer cell lines, such as MCF-7 (breast cancer). The results suggest that it induces apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer drug .

Pharmaceutical Development

Pharmaceutical Intermediate:

this compound is explored as a pharmaceutical intermediate. Its derivatives are being investigated for their potential in treating various diseases, including cancers and infections. The presence of carboxylic acid moieties enhances binding affinity to biological targets, which is critical for drug efficacy .

Case Studies:

Several studies have reported the synthesis of isoquinoline derivatives that include this compound. For instance, a study highlighted its use in synthesizing compounds that exhibit significant anticancer activity compared to standard treatments like Doxorubicin .

Industrial Applications

Dyes and Pigments:

In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to contribute to the color properties of various industrial products.

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Isoquinoline: The parent compound of the isoquinoline family, known for its wide range of biological activities.

Quinoline: A structurally similar compound with significant pharmacological importance.

Indole: Another heterocyclic compound with diverse biological activities.

Uniqueness: 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Actividad Biológica

3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid is a compound belonging to the isoquinoline family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research, as well as its biochemical mechanisms of action.

The chemical structure of this compound includes a methyl group and a carboxylic acid functional group, contributing to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity and therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds, including this compound, exhibit significant antimicrobial properties. These compounds are known to interact with microbial targets through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. The specific antimicrobial spectrum of this compound has not been extensively documented; however, similar compounds have shown efficacy against a range of bacteria and fungi.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. The MTT assay has been commonly used to evaluate the cytotoxicity of these compounds in vitro .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Similar Isoquinoline Derivative | HeLa | TBD | |

| Doxorubicin (Control) | MCF-7 | 0.5 |

The biological activity of this compound is likely mediated through several biochemical pathways:

- Gene Expression Modulation : Similar compounds have been shown to alter gene expression profiles associated with apoptosis and cell cycle regulation.

- Cell Signaling Pathways : The interaction with cellular receptors may lead to activation or inhibition of signaling pathways critical for cancer cell survival.

- Metal Ion Interaction : Some isoquinoline derivatives exhibit enhanced activity through chelation with metal ions, which can potentiate their effects against cancer cells .

Case Studies

A notable study involved the synthesis and evaluation of various isoquinoline derivatives for their anticancer properties. Compounds were tested against the MCF-7 cell line using the MTT assay, revealing that certain derivatives had comparable efficacy to established chemotherapeutics like doxorubicin. This suggests that this compound could be a candidate for further investigation in cancer therapy .

Propiedades

IUPAC Name |

3-methyl-1-oxo-2H-isoquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRCSLQVMKMCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)C(=O)O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.